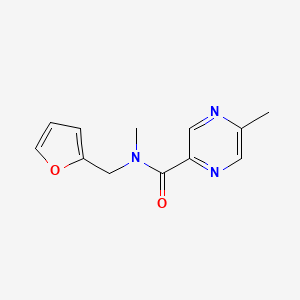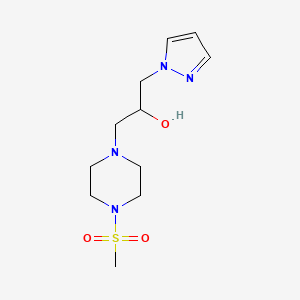
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one acts as a competitive inhibitor of PDE10A, binding to the enzyme's catalytic site and preventing the hydrolysis of cAMP and cGMP. This leads to an increase in the levels of these cyclic nucleotides in the brain, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects, including increasing the levels of cAMP and cGMP in the brain, altering neuronal signaling, and modulating behavior. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to enhance the activity of dopaminergic neurons in the striatum, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has several advantages for use in lab experiments, including its high yield and purity, potent inhibition of PDE10A, and potential therapeutic applications. However, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one also has some limitations, such as its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, including investigating its potential therapeutic applications in neurological disorders, further elucidating its mechanism of action, and developing more efficient and scalable synthesis methods. Additionally, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one may have potential applications in other fields, such as agriculture and material science, which could be explored in future research.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with N-tert-butoxycarbonyl-4-methylpiperidine-1-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to yield 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to exhibit potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This makes 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one a promising candidate for the development of drugs targeting PDE10A, which may have therapeutic potential in the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Propiedades
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKFCLEFETRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)


![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
